Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate
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Overview
Description
Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate is a complex organic compound characterized by its trifluoromethyl group and a phosphorylated ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate typically involves multiple steps, starting with the preparation of the trifluoromethylated amino acid derivative
Industrial Production Methods: Industrial production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. The process often involves the use of reagents such as trifluoromethanesulfonic acid, diisopropyl phosphite, and phenylsulfonyl chloride under anhydrous conditions to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reduction reactions may involve lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions due to its unique structural features.
Industry: In the industrial sector, it is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the phosphorylated ester group facilitates its incorporation into biological systems.
Comparison with Similar Compounds
Ethyl 2-(diisopropoxyphosphoryl)acetate
Ethyl 2-(diisopropoxyphosphoryl)propanoate
Diisopropyl (carboethoxymethyl)phosphonate
Uniqueness: Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's reactivity and stability, making it a valuable tool in various applications.
Properties
IUPAC Name |
ethyl 2-(benzenesulfonamido)-2-di(propan-2-yloxy)phosphoryl-3,3,3-trifluoropropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3NO7PS/c1-6-26-15(22)16(17(18,19)20,29(23,27-12(2)3)28-13(4)5)21-30(24,25)14-10-8-7-9-11-14/h7-13,21H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZRFAPPQBGHPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=CC=C1)P(=O)(OC(C)C)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3NO7PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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